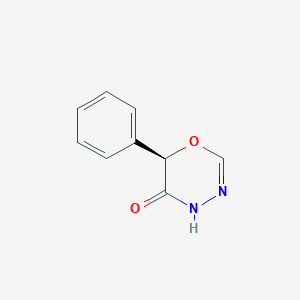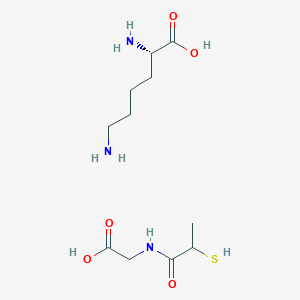
1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyridines. This compound is characterized by the presence of an ethylphenyl group at the 1-position, two methyl groups at the 4 and 6 positions, a carbonitrile group at the 3-position, and a keto group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 2-ethylbenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a multi-step process involving condensation, cyclization, and dehydration reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the carbonitrile and keto groups allows the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the methyl groups at the 4 and 6 positions.
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the ethylphenyl group at the 1-position.
1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine: Lacks the carbonitrile group at the 3-position.
Uniqueness
1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the ethylphenyl and carbonitrile groups, along with the methyl groups, makes it distinct from other similar compounds and contributes to its diverse range of applications.
Propiedades
Número CAS |
915957-66-3 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O/c1-4-13-7-5-6-8-15(13)18-12(3)9-11(2)14(10-17)16(18)19/h5-9H,4H2,1-3H3 |
Clave InChI |
SLEFVUZDSJSAFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N2C(=CC(=C(C2=O)C#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)

![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)



![ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
![1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine](/img/structure/B12616507.png)
![4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid](/img/structure/B12616509.png)
![4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12616518.png)

